N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is of interest due to its unique structural features and potential pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide Similar compounds have been known to target enzymes like cyclo-oxygenase (cox) which play a crucial role in the inflammatory response .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been shown to inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
This compound: potentially affects the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins and leukotrienes, which are key players in the inflammatory response. By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators .
Result of Action
The molecular and cellular effects of This compound Based on the potential targets and mode of action, it can be inferred that the compound may have anti-inflammatory and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole with 5-nitrothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with different nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, suitable solvents like ethanol or dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 6-chloro-1,3-benzothiazol-2-yl)-5-aminothiophene-2-carboxamide.
Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: 6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxylic acid and corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Similar structure but lacks the nitrothiophene moiety.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Contains a hydrazine group instead of the nitrothiophene moiety.
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both the benzothiazole and nitrothiophene moieties, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O3S2/c13-6-1-2-7-9(5-6)21-12(14-7)15-11(17)8-3-4-10(20-8)16(18)19/h1-5H,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXRMJUKJACKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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